molecular formula C9H8BrNO B13653655 6-Bromo-4-methylindolin-2-one

6-Bromo-4-methylindolin-2-one

Cat. No.: B13653655
M. Wt: 226.07 g/mol
InChI Key: XZQCALXDAXDYJQ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of a bromine atom and a methyl group on the indole ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylindolin-2-one typically involves the bromination of 4-methylindolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO/c1-5-2-6(10)3-8-7(5)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

XZQCALXDAXDYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CC(=O)N2)Br

Origin of Product

United States

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